

Quantum Chemical Blueprint for 3(Dimethylamino)-1,2-propanediol: A Technical Guide

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Compound of Interest		
Compound Name:	3-(Dimethylamino)-1,2- propanediol	
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Abstract: **3-(Dimethylamino)-1,2-propanediol** (3-DMAPD) is a chemical intermediate with applications in the synthesis of specialized molecules like cationic lipids for gene delivery and chiral auxiliaries.[1] A thorough understanding of its three-dimensional structure, electronic properties, and reactivity is crucial for optimizing its use in drug design and materials science. This technical guide outlines a comprehensive in-silico framework for characterizing 3-DMAPD using quantum chemical calculations. While specific computational studies on this molecule are not widely available in public literature, this document details the established theoretical methodologies, based on Density Functional Theory (DFT), that are standard for the analysis of small organic molecules.[2] It serves as a procedural blueprint for researchers undertaking computational investigations of 3-DMAPD, providing protocols and templates for data presentation.

Introduction to 3-(Dimethylamino)-1,2-propanediol

3-(Dimethylamino)-1,2-propanediol, with the molecular formula C5H13NO2 and a molecular weight of 119.16 g/mol, is an amino alcohol featuring a propanediol backbone.[3] Its structure, containing two hydroxyl groups and a tertiary amine, allows for complex intramolecular and intermolecular interactions, primarily through hydrogen bonding. These structural features dictate its chemical behavior and make it a valuable precursor in various syntheses.[1][4]



Quantum chemical calculations provide a powerful, non-experimental method to determine the molecule's conformational preferences, electronic structure, and spectroscopic signatures with high accuracy.[2] Such insights are invaluable for predicting its reactivity, stability, and potential interactions in a biological or chemical system.

Computational Methodology and Protocols

The following protocols describe a standard workflow for the quantum chemical characterization of 3-DMAPD. All calculations can be performed using common quantum chemistry software packages such as Gaussian, ORCA, or Spartan.[2]

Conformational Analysis

Due to the rotational freedom around several single bonds (C-C, C-O, C-N), 3-DMAPD can exist in multiple conformations. Identifying the global minimum energy conformer is a critical first step for accurate property calculations.[5][6][7]

Protocol:

- Initial Structure Generation: Build the 3D structure of 3-DMAPD using a molecular editor. The SMILES string CN(C)CC(CO)O can be used for this purpose.[3]
- Systematic Conformational Search: Perform a systematic search of the potential energy surface. A common approach involves using a molecular mechanics force field, such as MMFF94, to rapidly evaluate the energies of thousands of potential conformers generated by rotating all flexible dihedral angles.[7]
- Conformer Selection: Cluster the resulting conformers by energy and geometry. Select a set of low-energy, unique conformers (e.g., all conformers within 10-15 kJ/mol of the lowest energy structure) for further, more accurate quantum mechanical calculations.

Geometry Optimization and Vibrational Analysis

The low-energy conformers identified must be optimized using a higher level of theory to find their precise equilibrium geometries.

Protocol:



- Geometry Optimization: Submit each selected conformer to a full geometry optimization
 without symmetry constraints. A widely used and reliable level of theory for organic
 molecules is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style
 basis set like 6-311++G(d,p).[2][8] This provides a good balance of accuracy and
 computational cost.
- Vibrational Frequency Calculation: Perform a vibrational frequency analysis at the same level of theory (B3LYP/6-311++G(d,p)) for each optimized structure.[2] This calculation serves two essential purposes:
 - Confirmation of Minima: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.
 - Spectroscopic Prediction: The calculated frequencies and intensities can be used to predict the molecule's infrared (IR) and Raman spectra.

Electronic Property Calculations

Using the optimized geometry of the global minimum energy conformer, a range of electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

Protocol:

- Wavefunction Analysis: Perform a single-point energy calculation on the final optimized structure.
- Property Extraction: From this calculation, extract key electronic properties, including:
 - Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for assessing chemical reactivity and kinetic stability.
 - Molecular Electrostatic Potential (MEP): Generate the MEP surface to visualize the charge distribution. This map identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule.[2]



- Mulliken Population Analysis: Calculate atomic charges to quantify the electron distribution on an atom-by-atom basis.
- Dipole Moment: Determine the magnitude and orientation of the molecular dipole moment to understand its overall polarity.

Data Presentation

The quantitative results from the calculations should be summarized in clear, structured tables for comparative analysis. The following tables serve as templates for presenting the calculated data for the global minimum energy conformer of 3-DMAPD.

Table 1: Illustrative Optimized Geometric Parameters (Note: Values are placeholders and must be replaced with actual calculated results.)

Parameter	Atoms Involved	Bond Length (Å)	Bond Angle (°)	Dihedral Angle (°)
Bond Length	C1-C2	1.535	-	-
Bond Length	C2-O1	1.425	-	-
Bond Length	C3-N	1.460	-	-
Bond Angle	C1-C2-C3	-	112.5	-
Bond Angle	H-O1-C2	-	108.9	-
Dihedral Angle	N-C3-C2-C1	-	-	178.5
Dihedral Angle	H-O1-C2-C1	-	-	-65.0

Table 2: Illustrative Calculated Vibrational Frequencies (Note: Values are placeholders. A scaling factor may be applied to theoretical frequencies for better comparison with experimental data.)



Mode No.	Frequency (cm ⁻¹)	IR Intensity	Raman Activity	Assignment
1	3650	High	Low	O-H Stretch (free)
2	3450	Medium	Low	O-H Stretch (H- bonded)
3	2980	High	High	C-H Stretch (aliphatic)
4	1450	Medium	Medium	C-H Bend
5	1050	High	Low	C-O Stretch

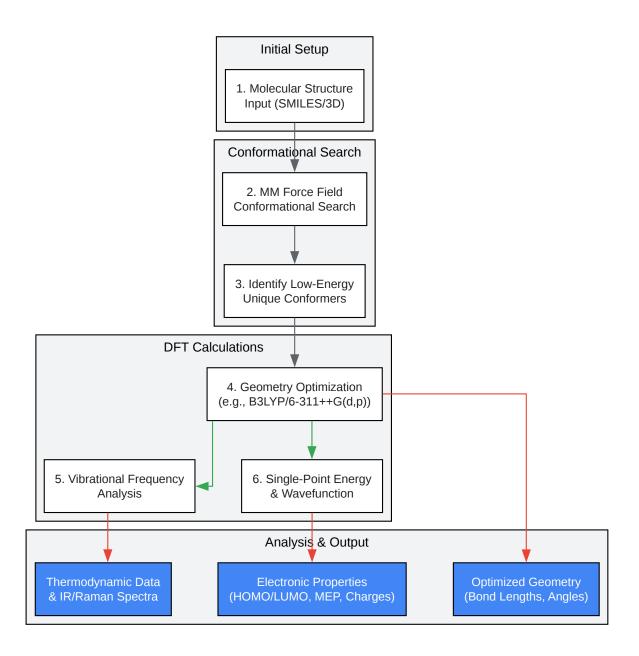
Table 3: Illustrative Calculated Electronic and Global Properties (Note: Values are placeholders and must be replaced with actual calculated results.)

Property	Calculated Value	Units
Total Energy	-442.12345	Hartrees
HOMO Energy	-6.85	eV
LUMO Energy	1.52	eV
HOMO-LUMO Gap	8.37	eV
Dipole Moment	2.58	Debye
Point Group	C1	-

Visualization of Workflows and Relationships

Diagrams are essential for visualizing complex computational workflows and the logical dependencies between different calculated properties.

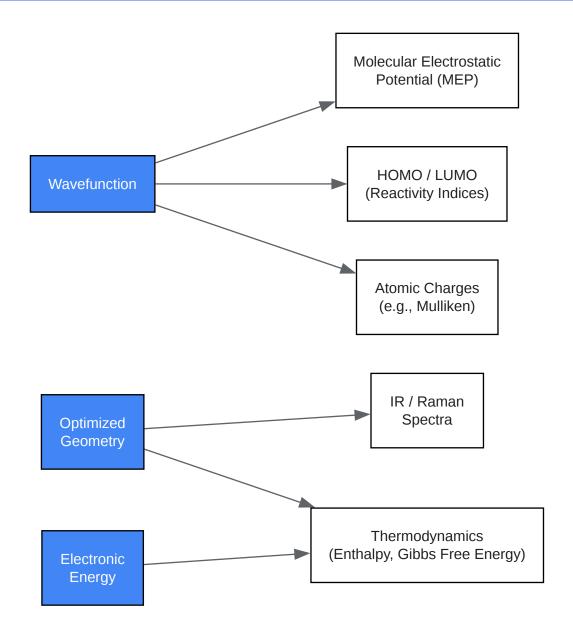




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Caption: Computational workflow for the quantum chemical characterization of 3-DMAPD.





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Caption: Logical relationships between core computational results and derived molecular properties.

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